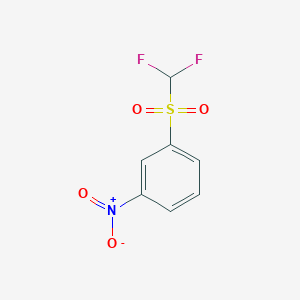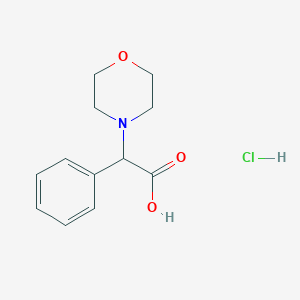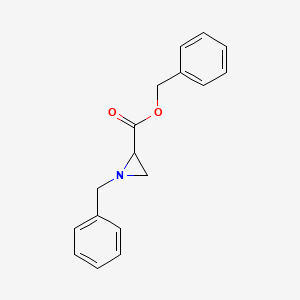
Benzyl 1-benzylaziridine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl 1-benzylaziridine-2-carboxylate involves the reaction of 2,3-dibromopropionyl chloride with benzyl alcohol in the presence of triethanolamine and benzyl amine . The reaction is carried out in tetrahydrofuran and dichloromethane at 0° C . After stirring for a few hours, the reaction mixture is filtered and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel eluted with hexane/ethyl acetate to afford the desired product .Molecular Structure Analysis
The InChI code for Benzyl 1-benzylaziridine-2-carboxylate is1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 . This code provides a unique representation of the molecule’s structure.
Applications De Recherche Scientifique
I have conducted several searches to gather information about the scientific research applications of Benzyl 1-benzylaziridine-2-carboxylate. Here is a comprehensive analysis focusing on various unique applications:
Organic Synthesis
This compound is used in organic synthesis, where it can serve as a building block for polyamines. It’s particularly useful due to its ring-strained nitrogen-containing monomer which can lead to polymers with important applications .
Drug Discovery
Material Science
Antimicrobial Coatings
Due to its structural features, it can be used to create polymers that have antibacterial and antimicrobial properties, making it valuable for coatings that require these attributes .
CO2 Adsorption
Polymers derived from this compound can be applied in environmental science, particularly for CO2 adsorption, which is crucial for addressing climate change and air purification .
Chelation and Materials Templating
It also finds use in chelation processes and materials templating, where its chemical structure can interact with metal ions or guide the formation of materials with specific nanostructures .
Non-viral Gene Transfection
Another application is in non-viral gene transfection methods for delivering genetic material into cells without using viruses as vectors, which is a safer alternative in gene therapy .
Propriétés
IUPAC Name |
benzyl 1-benzylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)16-12-18(16)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUHMYAEJXNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-benzylaziridine-2-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
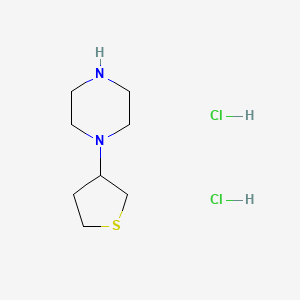
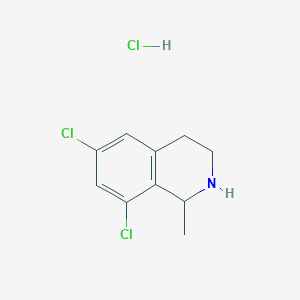
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)





